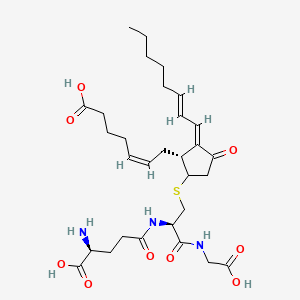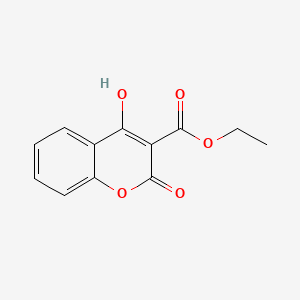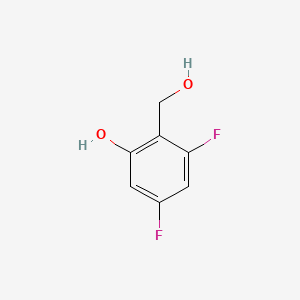
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
Vue d'ensemble
Description
15-deoxy-Delta12,14-Prostaglandin J2 glutathione (15-deoxy-Delta12,14-PGJ2 glutathione) is a non-enzymatic adduct formed from 15-deoxy-Delta12,14-PGJ2 and glutathione . It is an endogenous arachidonic acid derivative capable of suppressing interleukin (IL)-2 production by activated T cells . It also regulates inflammatory response in vivo .
Synthesis Analysis
15d-PGJ2 is an endogenous metabolite of PGD2, exhibiting a novel regulation of the proliferation of NPCs derived from mouse hippocampus . It is converted to 15d-PGJ2 via an albumin-independent mechanism .Molecular Structure Analysis
15d-PGJ2 has highly active alpha- and beta-unsaturated carbonyl groups that can covalently bind to mercaptan groups of various proteins, thereby altering their functions .Chemical Reactions Analysis
15d-PGJ2 can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins that play a key role in the regulation of the intracellular signaling pathways .Physical And Chemical Properties Analysis
The intracellular redox status appears to represent a crucial factor for the 15d-PGJ2-induced ROS production and cytotoxic effects . The anti-inflammatory activity of 15d-PGJ2 has been proven in many studies, but some studies have also found it to have pro-inflammatory properties .Applications De Recherche Scientifique
Cancer Research
15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) has been identified as a potent anti-cancer agent. It induces apoptosis in various cell types, including human lung cancer cells . Its role as a PPARγ ligand suggests it may regulate genes involved in the DNA damage response, potentially offering a therapeutic strategy for cancer treatment .
Inflammation
The compound exhibits significant anti-inflammatory activity. It modulates pro-inflammatory responses and has been shown to inhibit the activation of transcription factors like NF-κB and AP-1, which are crucial in the inflammatory process . This modulation can have therapeutic implications for diseases characterized by chronic inflammation.
Adipocyte Differentiation
15d-PGJ2 promotes the differentiation of fibroblasts into adipocytes, which is a critical process in the study of metabolic diseases and obesity . Understanding this differentiation pathway can help in developing treatments for metabolic syndromes.
Angiogenesis
Research indicates that 15d-PGJ2 inhibits angiogenesis, the process of new blood vessel formation, which is a key factor in the progression of diseases like cancer and macular degeneration . By controlling angiogenesis, 15d-PGJ2 could serve as a therapeutic agent in these conditions.
Metabolic Diseases
The compound’s role as a PPARγ agonist suggests it may be involved in the regulation of lipid and glucose metabolism, which is significant in the context of diseases like diabetes and atherosclerosis . Its effects on lipid accumulation and metabolic activity are areas of active research.
Immunology
15d-PGJ2 has been studied for its immunomodulatory effects. It can influence the behavior of macrophages and other immune cells, potentially aiding in the resolution of inflammatory responses and autoimmune disorders .
Neurology
While not directly related to neurology, the anti-inflammatory properties of 15d-PGJ2 could have implications for neuroinflammatory disorders. By modulating the inflammatory response, it might help in the treatment of conditions like multiple sclerosis and Alzheimer’s disease .
Dermatology
In dermatology, the anti-inflammatory and anti-angiogenic properties of 15d-PGJ2 could be beneficial in treating skin conditions characterized by inflammation and abnormal tissue growth, such as psoriasis and certain types of dermatitis .
Orientations Futures
Understanding the structure, synthesis, and functional mechanisms of 15d-PGJ2 is important to develop preventive agents and limit the progression of associated diseases . Further studies are needed to explore the health benefits of 15d-PGJ2 related to various diseases and the PPAR-γ signalling pathway .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSKAKTGJJITI-YPYHUWNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-6-hydroxy-8,9-dime](/img/no-structure.png)


![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)